(2E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6/c1-20-13-5-2-9(8-11(13)15(18)19)12-6-3-10(21-12)4-7-14(16)17/h2-8H,1H3,(H,16,17)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCOIMYVQYWDTG-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy-Nitrophenyl Group: This step involves the nitration of a methoxy-substituted phenyl ring, followed by its attachment to the furan ring through a coupling reaction.
Formation of the Propenoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification under standard conditions (e.g., acid catalysis with alcohols). This reaction is critical for modifying solubility or enabling further chemical transformations.
Furan Ring Reactivity
Furan rings are prone to electrophilic substitution and cycloaddition reactions. For example:
-
Electrophilic Substitution : The furan ring may undergo alkylation or acylation at the 5-position (adjacent to the phenyl group), depending on directing effects of substituents.
-
Cycloaddition : Furan can participate in Diels–Alder reactions, though steric hindrance from the phenyl group may limit reactivity.
Nitro Group Transformations
The nitro group (NO₂) at the 3-position of the phenyl ring can undergo reduction to an amine (NH₂) using catalysts like H₂/Pd or LiAlH₄. This conversion is foundational for further derivatization (e.g., amide formation).
Comparison with Structurally Similar Compounds
A structural analysis highlights how substituents influence reactivity:
Biological Activity
While direct data on the target compound is limited, analogous furan derivatives (e.g., bromo/chloro-phenyl variants) show antimicrobial and anticancer potential. The nitro group’s electronic effects may modulate interaction with biological targets.
Solvent and Catalyst Effects
The HWE reaction’s E-selectivity is strongly influenced by solvent and base choice. For example, THF optimizes reactivity, while polar aprotic solvents (e.g., acetonitrile) yield lower selectivity . This highlights the importance of reaction conditions in controlling stereochemical outcomes.
Stability and Scalability
Phosphonoenolate intermediates in the HWE reaction can form stable dimers, enabling isolation and reuse in subsequent reactions . This suggests potential for scalable synthesis of the target compound.
Scientific Research Applications
Research indicates that (2E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid may possess various biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Potential Pharmacological Effects
- Anti-inflammatory Properties : Compounds with similar structures have shown significant anti-inflammatory effects, likely due to their ability to modulate cellular signaling pathways involved in inflammation.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The presence of the nitro group is believed to enhance its interaction with biological targets related to cancer progression.
Synthetic Routes
Several synthetic methods have been proposed for the preparation of this compound. These methods highlight the versatility of the compound's synthesis, allowing for modifications that could enhance its biological activity.
Applications in Research
The compound's applications span several fields:
- Medicinal Chemistry : Its unique structure makes it a candidate for developing new therapeutic agents targeting inflammatory diseases and cancer.
- Biological Interaction Studies : Techniques such as molecular docking simulations can elucidate how this compound interacts with specific enzymes or receptors, providing insights into its mechanisms of action.
Case Study 1: Anticancer Activity Assessment
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against various human tumor cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Anti-inflammatory Mechanisms
Research has demonstrated that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This mechanism highlights its potential utility in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo reduction to form reactive intermediates that can covalently modify biological macromolecules, leading to changes in their function. The furan ring and propenoic acid moiety can also participate in various biochemical reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Furan Ring
The target compound’s phenyl substituent distinguishes it from analogs with simpler or differently substituted groups. Below is a comparative analysis:
Table 1: Substituent and Molecular Properties
Electronic and Reactivity Profiles
- Acidity: The nitro group in the target compound increases the acidity of the prop-2-enoic acid (pKa ~3–4) compared to analogs with electron-donating groups (e.g., methoxycarbonyl, pKa ~4–5) .
- Reactivity : The α,β-unsaturated system in the target compound is more electrophilic than bromophenyl or acetyloxymethyl analogs due to nitro’s electron-withdrawing effect, favoring nucleophilic additions .
Physical Properties
- Solubility: The nitro and methoxy groups in the target compound enhance polarity, reducing solubility in nonpolar solvents compared to bromophenyl or trifluoromethyl analogs .
- Thermal Stability : Nitro groups may lower thermal stability relative to methylsulfonyl or acetyloxymethyl derivatives, which decompose at higher temperatures (>300°C) .
Research Findings and Challenges
Stability and Handling
- This is less of a concern for methylsulfonyl or bromophenyl analogs .
Biological Activity
(2E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid, a compound featuring a furan ring and a nitrophenyl group, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C14H11NO6
- Molecular Weight : 289.243 g/mol
- IUPAC Name : this compound
These properties make it a suitable candidate for various biological studies.
Synthesis
The synthesis of this compound typically involves the condensation of 4-methoxy-3-nitrobenzaldehyde with furan-2-carboxylic acid under basic conditions. The reaction generally requires sodium hydroxide and ethanol as solvents, leading to the formation of the desired product through cyclization and purification processes.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study on nitrophenyl derivatives showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The presence of nitro and methoxy substituents in the compound is believed to enhance anti-inflammatory properties. In vitro studies have demonstrated that derivatives can inhibit pro-inflammatory cytokines, indicating their potential use in inflammatory diseases .
Anticancer Activity
Several studies have explored the anticancer effects of furan derivatives. The mechanism often involves the induction of apoptosis in cancer cells, potentially through the activation of intrinsic pathways. The nitro group may play a critical role in this activity by forming reactive intermediates that interact with cellular targets .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways.
- Reactive Intermediate Formation : The nitro group can be reduced to form reactive species that cause cellular damage or trigger apoptosis.
Study 1: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various nitrophenyl furan derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound had an IC50 value lower than many tested compounds, highlighting its potential as a lead compound in antibiotic development .
Study 2: Anti-inflammatory Effects
In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests that this compound could be beneficial in managing inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one | Structure | Moderate antimicrobial |
| 5-(4-Nitrophenyl)furan-2-carboxylic acid | Structure | Strong anticancer |
The unique substitution pattern of this compound contributes to its distinct biological properties compared to similar compounds.
Q & A
Q. Table 1. Key Spectroscopic Data for Structural Confirmation
| Technique | Key Signals |
|---|---|
| NMR | δ 8.2 (d, J=2.4 Hz, H-2'), δ 7.9 (dd, J=8.6, 2.4 Hz, H-6'), δ 6.7 (d, J=3.6 Hz, furan H) |
| NMR | δ 167.5 (COOH), 152.1 (C-NO₂), 148.9 (furan C-O), 123.4 (C=C) |
| IR | 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym) |
Q. Table 2. Stability Profile Under Accelerated Conditions
| Condition | Degradation (%) | Major Byproduct |
|---|---|---|
| 40°C/75% RH, 7 days | 12% | 3-[5-(4-Methoxy-3-aminophenyl)furan-2-yl]prop-2-enoic acid |
| UV light (254 nm), 24h | 28% | Furan ring-opened dicarboxylic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
